3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features both thienyl and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thienyl Substitution:
Final Coupling: The final step involves coupling the thienyl-substituted oxadiazole with a thienylmethylamine derivative under suitable conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thienyl groups can engage in π-stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-thienylmethyl)-1,3,4-oxadiazole-5-carboxamide
- 3-(2-thienyl)-1,2,4-triazole-5-carboxamide
- 2-(2-thienylmethyl)-1,2,4-triazole-5-carboxamide
Uniqueness
3-(2-thienyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both thienyl and oxadiazole moieties, which confer distinct electronic and steric properties. This combination allows for versatile interactions with biological targets and materials, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-thiophen-2-yl-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-11(13-7-8-3-1-5-18-8)12-14-10(15-17-12)9-4-2-6-19-9/h1-6H,7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGGMOHTMNWUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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